Octapeptin C1

Description

Properties

CAS No. |

59217-95-7 |

|---|---|

Molecular Formula |

C50H87N13O10 |

Molecular Weight |

1030.3 g/mol |

IUPAC Name |

N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide |

InChI |

InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70) |

InChI Key |

LXJHAXOSIOZDMJ-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |

Canonical SMILES |

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic 333-25 Bu 2470 Bu 2470 A Bu 2470 B1 Bu 2470 B2a Bu 2470 B2b Bu-1880 EM 49 octapeptin octapeptin A1 octapeptin A2 octapeptin A3 octapeptin A4 octapeptin antibiotics octapeptin B1 octapeptin B2 octapeptin B3 octapeptin B4 octapeptin C octapeptin C1 octapeptin D octapeptin D1 octapeptin D2 octapeptin D3 octapeptin D4 octapeptin tetrahydrochloride Y-849 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Octapeptin C1 from Bacillus circulans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octapeptin C1, a member of the octapeptin class of non-ribosomal lipopeptide antibiotics, was first discovered and isolated from the fermentation broth of Bacillus circulans. Initially identified under the designations "antibiotic 333-25" and as a component of the Bu-2470 complex, this potent antimicrobial agent has garnered renewed interest for its activity against multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the original discovery, fermentation, isolation, and purification protocols for this compound, based on the foundational research from the 1970s and early 1980s. The methodologies are presented in detail to aid researchers in understanding the foundational work and to provide a basis for modern research and development efforts.

Introduction

The octapeptins are a family of cyclic lipopeptide antibiotics first reported in the 1970s.[1][2] They are structurally similar to the polymyxins, another class of clinically important lipopeptide antibiotics. This compound is a key member of this family and was independently isolated by two different research groups. One group identified it as "antibiotic 333-25" from the culture broth of Bacillus circulans strain 333-25.[3] Another group isolated a complex of related antibiotics, designated Bu-2470, from a different strain of Bacillus circulans, with one of the components later identified as this compound.[4]

This guide will focus on the original methods used for the production and isolation of this compound, providing a detailed look at the experimental procedures that laid the groundwork for our current understanding of this important antibiotic.

Fermentation of Bacillus circulans for this compound Production

The production of this compound is achieved through the submerged fermentation of a producing strain of Bacillus circulans. The following protocol is a composite of the methods described in the early literature.

Producing Microorganism

The original research utilized specific strains of Bacillus circulans, including strain 333-25 and the strain that produces the Bu-2470 complex. A known producing strain available from culture collections is Bacillus circulans ATCC 31805.

Fermentation Medium

A rich, complex medium is required for the robust growth of Bacillus circulans and the production of this compound. The composition of a typical fermentation medium is detailed in Table 1.

Table 1: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Soybean Meal | 20.0 |

| Meat Extract | 5.0 |

| Peptone | 5.0 |

| Sodium Chloride (NaCl) | 3.0 |

| Calcium Carbonate (CaCO₃) | 2.0 |

| pH (pre-sterilization) | 7.0 |

Fermentation Protocol

-

Inoculum Preparation: A seed culture is prepared by inoculating a loopful of Bacillus circulans from a slant into a flask containing a seed medium (similar in composition to the production medium but may have a lower concentration of carbon sources). The seed culture is incubated at 28-30°C for 24-48 hours on a rotary shaker.

-

Production Fermentation: The production fermenter, containing the sterilized fermentation medium, is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 72-96 hours. The pH is typically not controlled during the fermentation, but the inclusion of calcium carbonate helps to buffer the medium.

-

Monitoring: The production of the antibiotic can be monitored by taking periodic samples and performing a bioassay against a susceptible indicator organism, such as Staphylococcus aureus or Escherichia coli.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. A generalized workflow is presented below.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

-

Harvesting: At the end of the fermentation, the broth is harvested and the bacterial cells are removed by centrifugation or filtration to yield the culture supernatant.

-

Cation Exchange Chromatography (Initial Capture): The pH of the supernatant is adjusted to neutral (pH 7.0). The supernatant is then passed through a column packed with a weakly acidic cation exchange resin, such as Amberlite IRC-50 (Na⁺ form). The basic octapeptin molecules bind to the resin.

-

Elution: After washing the column with water, the antibiotic is eluted with acidified methanol (e.g., 50% methanol containing 0.1 N HCl).

-

Concentration: The eluate is neutralized and concentrated under reduced pressure to yield a crude extract of the antibiotic complex.

-

Adsorption Chromatography: The crude extract is dissolved in water and applied to a column of a non-ionic adsorption resin, such as Diaion HP-20. The column is washed with water and then eluted with a stepwise gradient of aqueous methanol or acetone. Fractions are collected and tested for antimicrobial activity.

-

Silica Gel Chromatography: The active fractions from the adsorption chromatography are combined, concentrated, and further purified by chromatography on a silica gel column. The column is typically eluted with a solvent system such as chloroform-methanol-ammonia.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile in water containing a suitable buffer (e.g., trifluoroacetic acid) is used for elution. The peak corresponding to this compound is collected.

-

Lyophilization: The purified fraction is lyophilized to obtain this compound as a white, amorphous powder.

Quantitative Data

The early literature on the discovery of this compound provides limited quantitative data on fermentation titers and purification yields. However, based on the information available, typical yields of the crude antibiotic complex from fermentation were in the range of 100-500 mg/L. The final yield of purified this compound would be a fraction of this, depending on the efficiency of the purification steps.

The primary quantitative data available for this compound is its in vitro antimicrobial activity, typically expressed as the Minimum Inhibitory Concentration (MIC).

Table 2: In Vitro Antimicrobial Activity of this compound (as antibiotic 333-25)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus 209P | 6.25 |

| Bacillus subtilis ATCC 6633 | 3.13 |

| Escherichia coli NIHJ | 12.5 |

| Klebsiella pneumoniae | 6.25 |

| Pseudomonas aeruginosa | 3.13 |

| Proteus vulgaris | 25 |

Structure and Characterization

The structure of this compound was elucidated through a combination of amino acid analysis, fatty acid analysis, and mass spectrometry. It is a cyclic lipopeptide consisting of a cyclic heptapeptide core and a side chain containing one amino acid acylated with a β-hydroxy fatty acid. The amino acid composition of this compound is presented in Table 3.

Table 3: Amino Acid Composition of this compound

| Amino Acid | Molar Ratio |

| L-α,γ-Diaminobutyric acid (L-Dab) | 5 |

| L-Leucine (L-Leu) | 2 |

| D-Phenylalanine (D-Phe) | 1 |

The fatty acid moiety of this compound is β-hydroxy-8-methyldecanoic acid.

Conclusion

The discovery and isolation of this compound from Bacillus circulans in the 1970s represented a significant advancement in the field of natural product antibiotics. The fermentation and purification protocols developed by the original researchers, though classic in their approach, were effective in yielding this potent antimicrobial agent for initial characterization. This technical guide has provided a detailed overview of these foundational methods to serve as a valuable resource for contemporary researchers. A thorough understanding of the original discovery and isolation process is crucial for the ongoing efforts to develop octapeptins as a new generation of antibiotics to combat the growing threat of antimicrobial resistance. The biosynthetic pathway of octapeptins involves non-ribosomal peptide synthetases (NRPS), which opens avenues for genetic engineering to produce novel analogs.

Biosynthetic Pathway Overview

Caption: Overview of the Non-Ribosomal Peptide Synthesis of Octapeptin.

References

- 1. Production of peptide antibiotics by Bacillus sp. GU 057 indigenously isolated from saline soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential of Sequential Fermentations in Converting C1 Substrates to Higher-Value Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Journal of Antibiotics [jstage.jst.go.jp]

- 4. Bu-2470, A NEW PEPTIDE ANTIBIOTIC COMPLEX [jstage.jst.go.jp]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Octapeptin C1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octapeptin C1 is a member of the octapeptin class of non-ribosomally produced cyclic lipopeptide antibiotics. These compounds have garnered renewed interest due to their potent activity against multidrug-resistant Gram-negative bacteria, including strains resistant to polymyxins. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating data from seminal structural elucidation studies and modern analytical techniques. Detailed experimental methodologies for the determination of its primary structure and stereochemical configuration are presented, along with quantitative data to aid in comparative analysis and future drug development endeavors.

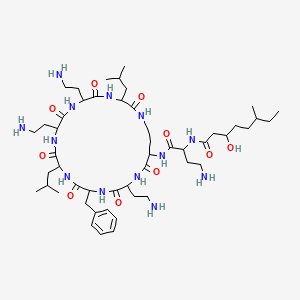

Chemical Structure of this compound

This compound is a complex lipopeptide comprised of a cyclic heptapeptide core, an exocyclic amino acid residue, and an N-terminal fatty acid tail. The definitive structure was established through a combination of chemical degradation, amino acid analysis, and sequencing techniques.

Molecular Formula: C₅₀H₈₇N₁₃O₁₀[1]

Molecular Weight: 1029.3 g/mol [1]

The gross structure consists of:

-

A cyclic heptapeptide ring.

-

An exocyclic D-α,γ-diaminobutyric acid (D-Dab) residue.

-

An N-terminal β-hydroxy fatty acid tail, identified as (3R)-hydroxy-6-methyloctanoic acid.

The amino acid sequence of this compound has been determined as:

N²-((3R)-3-hydroxy-6-methyloctanoyl)-D-Dab-cyclo(-L-Dab-L-Dab-D-Phe-L-Leu-L-Dab-L-Dab-L-Leu-)

This structure clarifies the ambiguity sometimes noted in public databases, specifying the linkage and stereochemistry of all constituent amino acids. The cyclic nature is formed by a peptide bond between the C-terminus of the final L-Leucine and the γ-amino group of the third L-Dab residue in the sequence.

Table 1: Components of this compound

| Component | Identity | Stereochemistry | Position |

| Fatty Acid | 3-hydroxy-6-methyloctanoic acid | (3R, 6S) or (3R, 6R) | N-terminus |

| Amino Acid 1 | α,γ-Diaminobutyric acid (Dab) | D | Exocyclic |

| Amino Acid 2 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |

| Amino Acid 3 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |

| Amino Acid 4 | Phenylalanine (Phe) | D | Cyclic |

| Amino Acid 5 | Leucine (Leu) | L | Cyclic |

| Amino Acid 6 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |

| Amino Acid 7 | α,γ-Diaminobutyric acid (Dab) | L | Cyclic |

| Amino Acid 8 | Leucine (Leu) | L | Cyclic |

Note: The stereochemistry at the C6 position of the fatty acid requires further definitive confirmation for this compound specifically.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure, which is dictated by the stereochemistry of its chiral centers.

Amino Acid Stereochemistry

The determination of the stereoconfiguration of the amino acid residues was a critical step in the structural elucidation of this compound. Early studies relied on enzymatic digestion and chromatographic analysis of the resulting amino acids. The stereochemistry of the amino acid constituents is presented in Table 1.

Fatty Acid Stereochemistry

The fatty acid component of this compound is a β-hydroxy fatty acid. The stereochemistry of the hydroxyl group at the C3 position is crucial for its interaction with bacterial membranes. For the octapeptin class, this is generally determined to be the (R) configuration. The stereocenter at the C6 position, bearing a methyl group, adds another layer of structural complexity, with its definitive configuration in this compound awaiting further detailed analysis.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound involves a multi-step experimental workflow.

Amino Acid Analysis and Sequencing

The primary sequence of the peptide component is determined through a series of hydrolysis, derivatization, and sequencing steps.

Protocol for Amino Acid Analysis:

-

Acid Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break all peptide bonds.

-

Amino Acid Derivatization: The resulting free amino acids are derivatized, for example, with phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.

-

Chromatographic Separation: The derivatized amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identification: The retention times of the sample's amino acids are compared to those of known amino acid standards to identify and quantify each residue.

Protocol for Peptide Sequencing (Edman Degradation):

For cyclic peptides, a cleavage step is first required to generate a linear peptide.

-

Ring Opening: Selective chemical or enzymatic cleavage is employed to open the cyclic peptide ring, yielding a linear peptide.

-

N-terminal Derivatization: The free N-terminal amino group of the linearized peptide is reacted with phenylisothiocyanate (PITC) under basic conditions.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid.

-

Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (HPLC or GC).

-

Iterative Cycles: The process is repeated for the new N-terminus of the shortened peptide to determine the sequence one residue at a time.

Stereochemistry Determination

Protocol for Amino Acid Stereochemistry:

-

Acid Hydrolysis: The peptide is hydrolyzed as described above.

-

Chiral Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.

-

Chromatographic Separation: The diastereomers are separated by RP-HPLC. The elution order of the L- and D-amino acid derivatives is compared to that of authentic standards to determine the stereochemistry of each amino acid.

Protocol for Fatty Acid Stereochemistry:

-

Hydrolysis and Extraction: The fatty acid is liberated from the peptide by acid or base hydrolysis and then extracted with an organic solvent.

-

Chiral Derivatization: The hydroxyl group of the fatty acid is derivatized with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.

-

Spectroscopic or Chromatographic Analysis: The diastereomeric esters are analyzed by NMR spectroscopy or separated by chiral gas chromatography (GC) or HPLC to determine the absolute configuration of the stereocenters.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Elucidation

Caption: Experimental workflow for this compound structure elucidation.

References

An In-depth Technical Guide to the Interaction of Octapeptin C1 with Bacterial Outer Membrane Phospholipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octapeptin C1, a member of the octapeptin class of lipopeptide antibiotics, has garnered significant interest as a potential therapeutic agent against multidrug-resistant Gram-negative bacteria. Its efficacy stems from a distinct mechanism of action that involves the disruption of the bacterial outer membrane, a formidable barrier that protects these pathogens from many conventional antibiotics. This technical guide provides a comprehensive overview of the binding of this compound to the phospholipid components of the bacterial outer membrane, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key interaction pathways.

The primary target of this compound is the outer membrane of Gram-negative bacteria. Unlike polymyxins, which primarily interact with the lipid A component of lipopolysaccharides (LPS), octapeptins exhibit a broader spectrum of activity by also binding to other phospholipids within the membrane. This dual-targeting capability is believed to be a key factor in their ability to overcome polymyxin resistance. The initial binding is driven by a combination of electrostatic and hydrophobic interactions, leading to membrane destabilization and eventual cell death.

Quantitative Analysis of this compound-Phospholipid Interactions

Table 1: Thermodynamic Parameters of Octapeptin C4 Translocation Across a Model Acinetobacter baumannii Outer Membrane

| Parameter | Value (kcal/mol) | Method |

| Free Energy of Translocation (ΔGtranslocate) | ~72 | Molecular Dynamics Simulation[1] |

Note: This value represents the energy barrier for the entire process of moving the octapeptin C4 molecule through the hydrophobic core of the outer membrane model, which includes Lipid A with phosphoethanolamine modifications. It is not a direct measure of the initial binding affinity to specific phospholipid headgroups.

Experimental Protocols for Studying Octapeptin-Phospholipid Interactions

A variety of biophysical techniques are employed to characterize the interaction between octapeptins and bacterial membrane components. The following sections detail the generalized protocols for key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol for ITC Analysis of this compound Binding to Liposomes:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired phospholipids (e.g., POPE, POPG, cardiolipin, or a mixture mimicking a bacterial outer membrane) in a suitable organic solvent (e.g., chloroform/methanol).

-

Remove the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.

-

Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

Determine the final lipid concentration using a phosphate assay.

-

-

ITC Experiment:

-

Thoroughly degas both the liposome suspension and the this compound solution before loading into the calorimeter.

-

Typically, the this compound solution (e.g., 10-50 µM) is placed in the sample cell, and the liposome suspension (e.g., 1-5 mM) is loaded into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections (e.g., 5-10 µL each) of the liposome suspension into the this compound solution, with sufficient spacing between injections (e.g., 180-240 seconds) to allow the signal to return to baseline.

-

Perform a control titration by injecting the liposome suspension into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to obtain the thermodynamic parameters (Kd, ΔH, and ΔS).

-

Fluorescence Spectroscopy

Fluorescence-based assays are widely used to monitor the binding of peptides to membranes and the subsequent membrane permeabilization.

Protocol for Membrane Permeabilization Assay using Fluorescent Dyes:

-

Bacterial Culture Preparation:

-

Grow the desired bacterial strain (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase in a suitable growth medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS or HEPES buffer).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).

-

-

Fluorescence Assay:

-

Use a membrane-impermeable fluorescent dye that exhibits increased fluorescence upon binding to intracellular components, such as propidium iodide (PI) for inner membrane permeabilization or N-phenyl-1-naphthylamine (NPN) for outer membrane disruption.

-

In a microplate reader, mix the bacterial suspension with the fluorescent dye (e.g., 10 µM NPN or 5 µg/mL PI).

-

Add varying concentrations of this compound to the wells.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye.

-

Include positive controls (e.g., a known membrane-disrupting agent like polymyxin B) and negative controls (untreated cells).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time or this compound concentration.

-

The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about the structure of this compound when bound to phospholipid micelles or bicelles and can identify the specific residues involved in the interaction.

Protocol for NMR Analysis of this compound-Lipid Interaction:

-

Sample Preparation:

-

Prepare isotopically labeled (e.g., 15N or 13C) this compound through bacterial expression or chemical synthesis.

-

Prepare phospholipid micelles or bicelles by dissolving the desired phospholipids in a buffer containing a detergent (e.g., sodium dodecyl sulfate or dihexanoylphosphatidylcholine).

-

Mix the labeled this compound with the lipid micelles/bicelles at a suitable molar ratio.

-

Concentrate the sample to the required volume for the NMR experiment.

-

-

NMR Experiment:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., 1H-15N HSQC) of the this compound in the presence and absence of the lipid assemblies.

-

Chemical shift perturbations in the 2D spectra upon addition of lipids indicate the residues of this compound that are involved in the binding interaction.

-

Nuclear Overhauser effect (NOE) experiments can be used to determine the three-dimensional structure of the peptide when bound to the membrane mimetic.

-

-

Data Analysis:

-

Process and analyze the NMR spectra using appropriate software.

-

Map the chemical shift changes onto the structure of this compound to identify the binding interface.

-

Calculate the solution structure of the peptide-lipid complex using the NOE-derived distance restraints.

-

Visualization of this compound-Membrane Interaction Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound binding to the bacterial outer membrane.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Experimental workflow for a fluorescence-based membrane permeabilization assay.

Conclusion

The interaction of this compound with bacterial outer membrane phospholipids is a multifaceted process involving initial electrostatic attraction followed by hydrophobic insertion, ultimately leading to membrane disruption. While quantitative data on the binding to specific phospholipid species remains an area for further investigation, the available simulation and experimental evidence strongly supports a mechanism that involves both Lipid A and other phospholipids. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of this compound's mechanism of action and to develop next-generation lipopeptide antibiotics to combat the growing threat of antibiotic resistance.

References

The Biological Activity Spectrum of Octapeptin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octapeptin C1 is a member of the octapeptin class of non-ribosomal lipopeptide antibiotics. These compounds have garnered renewed interest in the scientific community due to their potent antimicrobial activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria. Structurally, octapeptins consist of a cyclic heptapeptide core and a short N-terminal peptide tail acylated with a β-hydroxy fatty acid. This structure confers an amphipathic character crucial for their biological function. Unlike the structurally related polymyxins, octapeptins exhibit a broader spectrum of activity and, critically, do not show cross-resistance with polymyxins, making them promising candidates for the development of new therapies against problematic pathogens. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, including its antimicrobial profile, mechanism of action, and effects on eukaryotic cells, supported by detailed experimental protocols and data visualizations.

Antimicrobial Activity Spectrum

This compound demonstrates a broad spectrum of antimicrobial activity, encompassing Gram-negative and Gram-positive bacteria, as well as some fungi. A key feature of its activity is its effectiveness against polymyxin-resistant strains, a significant advantage in the current landscape of antimicrobial resistance.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound (often reported as the closely related analogue Octapeptin C4) against a range of clinically relevant microorganisms.

Table 1: Antibacterial Activity of this compound/C4 against Gram-Negative Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Polymyxin-Susceptible | 4 - 16 | [1] |

| Pseudomonas aeruginosa | Polymyxin-Resistant | 2 | [2] |

| Klebsiella pneumoniae | Polymyxin-Susceptible | 4 - 16 | [1] |

| Klebsiella pneumoniae | XDR ST258 (Polymyxin-Susceptible) | 0.125 (initial) | [3] |

| Klebsiella pneumoniae | XDR ST258 (Octapeptin-Resistant mutant) | 4-fold increase from initial | [3] |

| Acinetobacter baumannii | Polymyxin-Susceptible | Poor activity | [1] |

| Acinetobacter baumannii | Polymyxin-Resistant | 0.5 - 32 | [1] |

| Escherichia coli | NDM-1 | 2 - 8 | [4] |

Table 2: Antibacterial Activity of this compound/C4 against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | 16 - 32 | [4] |

Table 3: Antifungal Activity of this compound/C4

| Fungal Species | Strain Information | MIC (µg/mL) | Reference |

| Cryptococcus neoformans | var. grubii / neoformans (40 clinical isolates) | 1.56 - 3.13 | [5] |

| Cryptococcus neoformans | var. gattii (20 clinical isolates) | 0.78 - 12.5 | [5] |

| Cryptococcus gattii | - | 3.13 | [6] |

| Candida albicans | - | >100 | [4] |

| Candida glabrata | - | >100 | [4] |

| Candida parapsilosis | - | >100 | [4] |

| Aspergillus fumigatus | - | >100 | [4] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane integrity. This process is initiated by the interaction of the positively charged diaminobutyric acid (Dab) residues of the octapeptin molecule with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.

Unlike polymyxins, which primarily target Lipid A, octapeptins appear to interact with both Lipid A and phospholipids in the bacterial membrane. This broader interaction profile may contribute to its activity against polymyxin-resistant strains where Lipid A is modified. Following the initial electrostatic interaction, the hydrophobic fatty acid tail of this compound inserts into the hydrophobic core of the membrane, leading to membrane disorganization, increased permeability, leakage of intracellular contents, and ultimately, cell death. Studies have shown that octapeptin resistance in Klebsiella pneumoniae is associated with mutations in genes related to phospholipid transport, further supporting the importance of phospholipid interaction in its mechanism.[3]

Mandatory Visualization: Mechanism of Action Workflow

Caption: Workflow of this compound's interaction with the bacterial outer membrane.

Effects on Eukaryotic Cells (Cytotoxicity)

A critical aspect of antibiotic development is assessing the selectivity of the compound for microbial cells over host cells. This compound has been evaluated for its cytotoxic effects on mammalian cells.

Data Presentation: Cytotoxicity Data

Table 4: Cytotoxicity of Octapeptin C4

| Cell Line | Assay | Value | Reference |

| Human Kidney 2 (HK-2) | CC50 | 31 µM | [2] |

| Primary Human Renal Proximal Tubule Epithelial Cells (hRPTEC) | CC50 | 39 µM | [2] |

It is noteworthy that Octapeptin C4 showed a greater cytotoxicity than polymyxin B in these studies (CC50 of 135 µM for polymyxin B against HK-2 cells)[2]. This highlights the need for further structure-activity relationship studies to optimize the therapeutic window of octapeptins.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of lipopeptides like this compound against bacteria.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL in MHB

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well containing only the bacterial inoculum in MHB (no antibiotic) and a negative control well containing only MHB.

-

Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Mandatory Visualization: MIC Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

This compound solution at desired concentrations (e.g., 1x, 4x, and 8x MIC)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator (37 °C)

-

Shaking incubator

Procedure:

-

Prepare a bacterial suspension in MHB at a starting density of approximately 1 x 10^6 CFU/mL.

-

Add this compound to the bacterial suspension to achieve the desired final concentrations. Include a control tube with no antibiotic.

-

Incubate the cultures at 37 °C with shaking.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Hemolysis Assay

This assay is a common method to assess the cytotoxicity of a compound against red blood cells.

Materials:

-

Freshly collected red blood cells (RBCs), typically from a healthy donor.

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions at various concentrations

-

Positive control: 0.1% Triton X-100 (for 100% hemolysis)

-

Negative control: PBS (for 0% hemolysis)

-

96-well microtiter plate

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

-

Add 100 µL of the RBC suspension to each well of a 96-well plate.

-

Add 100 µL of the this compound solutions, positive control, or negative control to the respective wells.

-

Incubate the plate at 37 °C for 1 hour.

-

Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound exhibits a potent and broad-spectrum antimicrobial activity, notably against polymyxin-resistant Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial membrane integrity through interactions with both LPS and phospholipids, distinguishes it from the polymyxin class of antibiotics. While its in vitro activity is promising, the observed cytotoxicity warrants further investigation and medicinal chemistry efforts to improve its selectivity and therapeutic index. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this compound and its analogues as potential next-generation antibiotics in the fight against antimicrobial resistance.

References

- 1. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octapeptin C4 and polymyxin resistance occur via distinct pathways in an epidemic XDR Klebsiella pneumoniae ST258 isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of Octapeptin C1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octapeptin C1, a member of the octapeptin class of cyclic lipopeptide antibiotics, has garnered significant interest within the scientific community for its potent antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, offering crucial data and methodologies for researchers and professionals engaged in its study and potential therapeutic development.

Chemical and Physical Properties

This compound hydrochloride is a complex molecule comprising a cyclic heptapeptide core linked to a β-hydroxy fatty acyl side chain. Its fundamental properties are summarized below.

Chemical Structure

The chemical structure of this compound consists of a cyclic peptide of seven amino acids and a lipid tail.

Physicochemical Data

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C₅₀H₈₇N₁₃O₁₀·xHCl | PubChem[1] |

| Molecular Weight | 1030.31 g/mol (free base) | PubChem[1] |

| Appearance | Colorless amorphous powder | BOC Sciences[] |

| Melting Point | 200°C (with decomposition) | BOC Sciences[] |

| Solubility | Soluble in Hydrochloric acid. Specific quantitative data in common solvents like water, methanol, ethanol, and DMSO is not readily available in the literature. | BOC Sciences[] |

| pKa | Not experimentally determined in the literature. Estimated to have multiple pKa values due to the presence of several amine groups. | N/A |

| Specific Rotation | Not experimentally determined in the literature. | N/A |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of this compound hydrochloride. The following sections outline key experimental protocols.

Synthesis of this compound Hydrochloride

While a specific protocol for this compound hydrochloride is not detailed in the literature, a representative solid-phase peptide synthesis (SPPS) and purification strategy can be adapted from the established synthesis of the closely related analog, Octapeptin C4.[3]

Experimental Workflow: Synthesis and Purification of this compound Hydrochloride

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using the capillary method.

Protocol:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility

A standardized protocol to determine the solubility of this compound hydrochloride in various solvents is crucial for formulation development.

Protocol:

-

Add a known excess amount of this compound hydrochloride to a fixed volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Quantify the concentration of this compound hydrochloride in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Mechanism of Action: Interaction with the Bacterial Membrane

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step signaling pathway.

Signaling Pathway: this compound Interaction with the Gram-Negative Bacterial Outer Membrane

Caption: Proposed mechanism of this compound action on the bacterial outer membrane.

The initial step involves an electrostatic interaction between the positively charged diaminobutyric acid residues of this compound and the negatively charged phosphate groups of Lipid A in the bacterial outer membrane. This is followed by the insertion of the hydrophobic lipid tail into the membrane core, leading to membrane destabilization, increased permeability, and ultimately, cell death.[5]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound hydrochloride. While key data on its molecular structure and some physical properties are available, further experimental determination of its pKa, specific rotation, and detailed solubility in various solvents is warranted to facilitate its continued development as a potential therapeutic agent. The outlined experimental protocols offer a starting point for researchers to consistently synthesize, purify, and characterize this promising antibiotic. A deeper understanding of its interaction with bacterial membranes will continue to drive the rational design of next-generation octapeptin analogs with improved efficacy and safety profiles.

References

- 1. This compound | C50H87N13O10 | CID 3042226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]

Octapeptin C1: A Technical Guide to a Resurging Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Octapeptin C1, a cyclic lipopeptide antibiotic with renewed interest due to its potent activity against multidrug-resistant bacteria. This document details its alternative names and synonyms, summarizes its antibacterial activity, outlines experimental protocols for its synthesis and evaluation, and visualizes key biological and experimental workflows.

Nomenclature and Identification

This compound is a member of the octapeptin class of antibiotics, which are structurally related to the polymyxins.

Synonyms and Alternative Names:

-

Antibiotic 333-25[1]

-

Bu-2470[1]

-

N2-[N2-(3-Hydroxy-6-methyl-1-oxooctyl)-D-DAB-]cyclo[L-DAB*-L-DAB-D-Phe-L-Leu-L-DAB-L-DAB-L-Leu-]

IUPAC Name: N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide

CAS Number: 59217-95-7

Quantitative Antibacterial Activity

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound hydrochloride against various bacterial strains.

| Bacterial Strain | MIC (mg/L) |

| Pseudomonas aeruginosa | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Escherichia coli NIHJ JC-2 | 25 |

| Streptococcus pyogenes C203 | 50 |

| Proteus mirabilis A9553 | >100 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound hydrochloride against selected bacterial strains. Data sourced from[1].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-L-Leu-OH)

-

(R)-3-hydroxy-6-methyloctanoic acid

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine), Piperidine

-

Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 8 hours.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

-

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

Acylation of the N-terminus: Couple the (R)-3-hydroxy-6-methyloctanoic acid to the N-terminal amino acid of the peptide chain.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains, a standard method in antimicrobial susceptibility testing[5][6][7].

Materials:

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Biosynthesis of Octapeptins

The biosynthesis of octapeptins is a complex process mediated by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs)[8][9][10]. The following diagram illustrates the general workflow of octapeptin biosynthesis.

Caption: Biosynthesis of Octapeptins via NRPS machinery.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the key steps in determining the antimicrobial susceptibility of a compound like this compound using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of novel broad-spectrum antimicrobial lipopeptides derived from plantaricin NC8 β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. research.monash.edu [research.monash.edu]

Methodological & Application

Purification of Octapeptin C1 Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octapeptin C1 is a member of the octapeptin class of non-ribosomal lipopeptide antibiotics, which exhibit potent activity against a range of Gram-negative and Gram-positive bacteria. Produced by various strains of Bacillus circulans, these cyclic peptides are characterized by a heptapeptide ring and a β-hydroxy fatty acid side chain. The increasing prevalence of multidrug-resistant bacteria has renewed interest in the therapeutic potential of octapeptins.

Accurate and efficient purification of this compound from fermentation broths or synthetic reaction mixtures is crucial for detailed structural elucidation, pharmacological studies, and clinical development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of peptides and lipopeptides due to its high resolving power and the volatility of the mobile phases commonly used, which simplifies sample recovery. This document provides a detailed application note and a representative protocol for the purification of this compound using RP-HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the analytical and preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, column chemistry, and sample matrix.

Table 1: Analytical RP-HPLC Parameters and Expected Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm, 280 nm |

| Expected Retention Time | 12-15 minutes |

| Expected Purity (Peak Area) | >95% |

Table 2: Preparative RP-HPLC Parameters and Expected Results

| Parameter | Value |

| Column | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 25-55% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 220 nm |

| Sample Loading | 10-100 mg |

| Expected Recovery | >85% |

| Purity of Pooled Fractions | >98% |

Experimental Protocols

This section provides detailed methodologies for the purification of this compound, from initial sample preparation to the final purification step.

Sample Preparation from Fermentation Broth

-

Cell Removal: Centrifuge the Bacillus circulans fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

-

Acidification: Adjust the pH of the supernatant to 3.0 using 1 M HCl. This step helps to protonate the this compound and facilitate its binding to the solid-phase extraction (SPE) resin.

-

Solid-Phase Extraction (SPE):

-

Equilibrate a C18 SPE cartridge with methanol, followed by 0.1% TFA in water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with 20% acetonitrile in 0.1% TFA in water to remove polar impurities.

-

Elute the this compound with 80% acetonitrile in 0.1% TFA in water.

-

-

Solvent Evaporation: Remove the acetonitrile from the eluate using a rotary evaporator or a stream of nitrogen.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain a crude powder of this compound.

-

Reconstitution: Reconstitute the crude powder in Mobile Phase A for HPLC injection.

Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude sample and to optimize the separation conditions for preparative HPLC.

-

System Preparation:

-

Install a C18 analytical column (4.6 x 150 mm, 5 µm) into the HPLC system.

-

Purge the system with Mobile Phase A and Mobile Phase B to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

-

-

Sample Injection: Inject 10-20 µL of the reconstituted crude sample.

-

Chromatographic Separation:

-

Run the gradient as specified in Table 1 (20-60% B over 20 minutes).

-

Monitor the separation at 214 nm and 280 nm. Peptides absorb strongly at 214 nm due to the peptide bonds.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the percentage purity of the this compound peak based on the total peak area.

-

Preparative RP-HPLC for Purification

This protocol is for the large-scale purification of this compound.

-

System Preparation:

-

Install a C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).

-

Purge the system with the preparative flow rate.

-

Equilibrate the column with the initial mobile phase composition (e.g., 25% B).

-

-

Sample Injection: Dissolve the crude lyophilized powder in a minimal amount of Mobile Phase A and inject it onto the column. The injection volume will depend on the sample concentration and the column size.

-

Chromatographic Separation:

-

Run the gradient as specified in Table 2 (25-55% B over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main this compound peak. The fraction size will depend on the peak width and the flow rate.

-

Purity Analysis of Fractions: Analyze the purity of each collected fraction using the analytical RP-HPLC method described above.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the purification process.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octapeptin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octapeptin C1 is a cyclic lipopeptide antibiotic with a structure similar to polymyxins. It has demonstrated significant antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria, including those resistant to polymyxins.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its antimicrobial potency. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.

Principle of Minimum Inhibitory Concentration (MIC) Testing

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution (BMD) method is the recommended reference method for determining the MIC of polymyxin-like antibiotics.[3][4] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation: Reported MICs of this compound and Related Compounds

The following tables summarize the reported MIC values for this compound and the closely related Octapeptin B5 (Battacin) against various bacterial strains. This data provides a reference for expected outcomes when testing these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial isolates.

| Bacterial Species | Strain | MIC (mg/L) |

| Pseudomonas aeruginosa | - | 6.25 |

| Klebsiella pneumoniae | - | 12.5 |

| Escherichia coli | NIHJ JC-2 | 25 |

| Streptococcus pyogenes | C203 | 50 |

| Escherichia coli | ATCC 25922 | 4 |

| Klebsiella pneumoniae | ATCC 13883 | 8 |

Data sourced from multiple studies.[2][5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Octapeptin B5 (Battacin) against Quality Control Strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Escherichia coli | ATCC 35218 | 2-4 |

| Staphylococcus aureus | ATCC 43300 | >64 |

| Enterococcus faecalis | ATCC 29212 | >64 |

Data sourced from a study on Battacin (Octapeptin B5).[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Note: Specific solubility and stability data for this compound in various solvents and broths are not extensively published. The following protocol is based on general practices for lipopeptides. It is recommended to perform initial solubility and stability tests.

Materials:

-

This compound powder

-

Sterile, deionized water or a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

Procedure:

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance under sterile conditions.

-

Solvent Selection: For many peptides, sterile deionized water is the preferred solvent. If solubility is an issue, a small amount of DMSO can be used to dissolve the peptide first, followed by dilution in sterile water. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically ≤1%) to avoid affecting bacterial growth.

-

Dissolution: Dissolve the weighed this compound in the chosen solvent to create a high-concentration stock solution (e.g., 1280 mg/L). Vortex gently to ensure complete dissolution.

-

Sterilization: If the solvent is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.

-

Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution (BMD) Assay for MIC Determination

This protocol is adapted from the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.

Materials:

-

Sterile 96-well, U-bottom microtiter plates

-

Bacterial strains (test isolates and quality control strains)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile multichannel pipettes and tips

-

Incubator (35 ± 2°C)

Procedure:

Day 1: Inoculum Preparation and Plate Inoculation

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Inoculum Suspension: Suspend the colonies in sterile saline or PBS.

-

Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (optical density at 600 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Day 2: Preparation of Microtiter Plates and Inoculation

-

Plate Labeling: Label a sterile 96-well microtiter plate with the antibiotic name, isolate, and date.

-

Drug Dilution Series:

-

Add 100 µL of CAMHB to all wells except the first column.

-

Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.

-

Add 200 µL of this working solution to the first well of each row for the dilution series.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.

-

-

Controls:

-

Growth Control: At least one well containing 100 µL of CAMHB and no antibiotic.

-

Sterility Control: At least one well containing 200 µL of uninoculated CAMHB.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL per well.

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Day 3: Reading and Interpreting Results

-

Visual Inspection: After incubation, examine the plates from the bottom using a reading mirror or by holding them up to a light source.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well). The growth control well should show distinct turbidity. The sterility control should remain clear.

Protocol 3: Quality Control (QC)

QC Strains: Standard ATCC strains should be included in each run to ensure the validity of the results. Recommended strains include:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

Establishing QC Ranges: As of the date of this document, official CLSI-approved QC ranges for this compound have not been established. It is therefore crucial for each laboratory to establish its own internal QC ranges. This can be done by following the principles outlined in the CLSI M23 document.[1][3][9] A simplified approach for internal validation is as follows:

-

Perform at least 20 independent MIC determinations for each QC strain.

-

The acceptable QC range is typically the modal MIC ± one twofold dilution.

-

If the results are consistently within this established range, the assay is considered to be in control.

Mandatory Visualizations

Caption: Workflow for determining the MIC of this compound.

Caption: Proposed mechanism of this compound action on Gram-negative bacteria.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Rediscovering the octapeptins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

Application Notes and Protocols for the Analytical Characterization of Octapeptin C1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of Octapeptin C1, a lipopeptide antibiotic with significant potential against multidrug-resistant bacteria. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, quantification, and structural elucidation of this complex molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various samples. The method separates this compound from impurities and related analogues based on its hydrophobicity.

Experimental Protocol: RP-HPLC for this compound

Objective: To determine the purity of an this compound sample and quantify its concentration.

Materials:

-

This compound standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Sample vials

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm and 280 nm

-

Column Temperature: 40°C

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 35 | 95 | 5 |

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Confirmation

LC-MS/MS is a powerful tool for the definitive identification of this compound and for obtaining structural information through fragmentation analysis. This is crucial for confirming the primary sequence and the structure of the fatty acyl chain.

Experimental Protocol: LC-MS/MS for this compound

Objective: To confirm the molecular weight of this compound and obtain fragmentation data for structural elucidation.

Materials:

-

This compound sample

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), LC-MS grade

Instrumentation:

-

LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

-

C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

-

-

LC Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 8 | 5 | 95 |

| 10 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12 | 95 | 5 |

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas Temperature: 350°C

-

Full Scan MS Range: m/z 200-1500

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) on the most abundant precursor ions.

-

Data Presentation: Expected MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅₀H₈₇N₁₃O₁₀ |

| Monoisotopic Mass | 1029.67 g/mol |

| [M+H]⁺ | 1030.68 m/z |

| [M+2H]²⁺ | 515.84 m/z |

| [M+3H]³⁺ | 344.23 m/z |

Fragmentation analysis of the precursor ions will yield b and y ions, providing sequence information of the peptide core and aiding in the characterization of the fatty acyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

NMR spectroscopy is indispensable for the complete structural and conformational analysis of this compound in solution. 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are required for the full assignment of proton and carbon signals.

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain the complete ¹H and ¹³C chemical shift assignments and determine the three-dimensional structure of this compound.

Materials:

-

Lyophilized this compound (approx. 5 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a suitable buffer)

-

NMR tubes

Instrumentation:

-

High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in the chosen deuterated solvent to a final concentration of approximately 5 mM.

-

-

NMR Experiments:

-

¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within amino acid spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in amino acid identification.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for sequencing and connecting different structural fragments.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon chemical shifts sequentially.

-

Use the distance restraints from NOESY data to calculate the 3D structure of this compound using molecular modeling software (e.g., CYANA, XPLOR-NIH).

-

Data Presentation: Representative ¹H NMR Chemical Shifts for Octapeptin Amino Acid Residues (in DMSO-d₆)

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | γ-H (ppm) | Other (ppm) |

| Dab | ~4.2 | ~1.8, ~2.0 | ~2.8, ~3.0 | NH₂: ~7.8 |

| Leu | ~4.1 | ~1.5, ~1.7 | ~1.6 | δ-CH₃: ~0.8, ~0.9 |

| Phe | ~4.5 | ~2.9, ~3.1 | - | Aromatic: ~7.2-7.3 |

Note: The exact chemical shifts will be dependent on the specific conformation and solvent conditions.

Visualizations

Caption: Experimental workflow for this compound characterization.

Caption: Logical flow for the analytical validation of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of Octapeptin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octapeptin C1 is a member of the octapeptin class of cyclic lipopeptide antibiotics. These compounds are structurally similar to polymyxins and have garnered significant interest due to their potent activity against multidrug-resistant (MDR) Gram-negative bacteria. The increasing prevalence of antibiotic resistance necessitates the development of robust and reliable analytical methods for the pharmacokinetic and pharmacodynamic characterization of novel antibiotic candidates like this compound. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective platform for the quantification of this compound in various biological matrices.

This document provides a detailed application note and protocol for the mass spectrometry analysis of this compound, intended to guide researchers in developing and implementing their own analytical methods.

Principle of the Method